molecular formula C14H10ClN3O2S B3490233 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

Cat. No.: B3490233
M. Wt: 319.8 g/mol
InChI Key: KAMPVTPQLDMESX-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure comprising a 1,3,4-oxadiazole ring, a thiophene ring, and a chlorophenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-chlorophenyl-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 5-methyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
  • N-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
  • N-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-6-9(7-21-8)12(19)16-14-18-17-13(20-14)10-4-2-3-5-11(10)15/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMPVTPQLDMESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
Reactant of Route 3
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
Reactant of Route 4
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
Reactant of Route 5
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
Reactant of Route 6
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

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